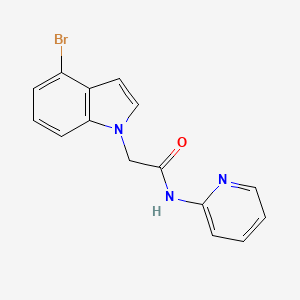
2-(4-bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide
Descripción general
Descripción
2-(4-bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide is a synthetic organic compound that features both indole and pyridine moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of research, including medicinal chemistry and pharmacology.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4-bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The presence of both indole and pyridine rings suggests it could interact with biological targets like enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The indole moiety is a common pharmacophore in many drugs, and the addition of a pyridine ring could enhance binding affinity and selectivity.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or as a precursor for dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Acylation: The brominated indole is acylated with 2-bromoacetyl chloride to introduce the acetamide group.
Coupling with Pyridine: Finally, the acetamide derivative is coupled with pyridine-2-amine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present, using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of any nitro or carbonyl groups.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide would depend on its specific biological activity. Generally, compounds with indole and pyridine rings can interact with various molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-indol-1-yl)-N-(pyridin-2-yl)acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(4-chloro-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide: Similar structure but with a chlorine atom instead of bromine, which could influence its chemical properties and interactions.
2-(4-bromo-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide: The position of the nitrogen in the pyridine ring is different, potentially altering its binding affinity and selectivity.
Uniqueness
The presence of both a bromine atom on the indole ring and a pyridine ring in 2-(4-bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide makes it unique
Propiedades
IUPAC Name |
2-(4-bromoindol-1-yl)-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c16-12-4-3-5-13-11(12)7-9-19(13)10-15(20)18-14-6-1-2-8-17-14/h1-9H,10H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAQAXTYZYUMHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CN2C=CC3=C2C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4507984.png)
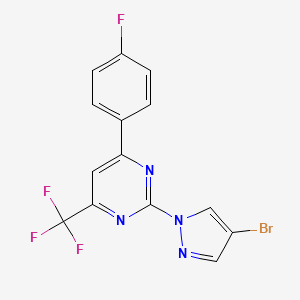
![2-[(2,2-dimethylpropanoyl)amino]-N-propylbenzamide](/img/structure/B4507997.png)
![N-[3-(1H-imidazol-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4508001.png)
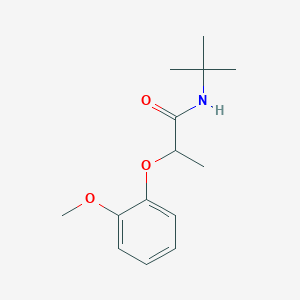
![N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4508022.png)
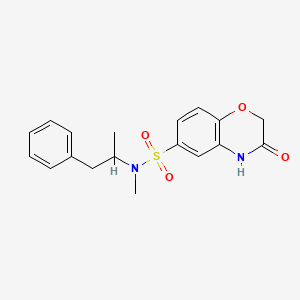
![2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4508034.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B4508039.png)
methanone](/img/structure/B4508047.png)
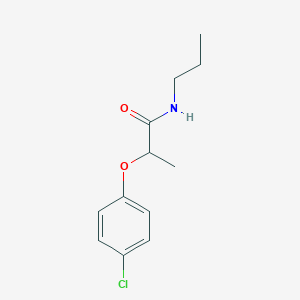
![N-(2,4-dimethoxyphenyl)-5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4508057.png)
![N~1~-isopentyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4508068.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide](/img/structure/B4508069.png)
